molecular formula C31H60O B13847968 (Z)-Hentriacont-22-en-14-one

(Z)-Hentriacont-22-en-14-one

Cat. No.: B13847968
M. Wt: 448.8 g/mol
InChI Key: DELCIZYAZRWYQR-MSUUIHNZSA-N
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Description

(Z)-Hentriacont-22-en-14-one (CAS Number: 305805-41-8 ) is a long-chain aliphatic ketone with the molecular formula C31H60O . It belongs to a class of bioactive natural products often studied for their roles in plant chemistry. This compound is structurally characterized by a 31-carbon chain with a ketone functional group at the 14th position and a cis (Z)-configured double bond at the 22nd carbon . Compounds of this structural class, such as various β-diketones and long-chain alkanes, are frequently identified as components of plant epicuticular waxes . These waxes play a critical role in a plant's interaction with its environment, and the specific profile of these constituents can be valuable in the field of chemotaxonomy, which uses chemical markers to classify plants . The (Z)-configuration of the double bond is a specific stereochemical feature that can influence the compound's physical properties and biological activity. Research into similar long-chain molecules has indicated potential bioactivities; for instance, hentriacontane derivatives have been investigated in ethnopharmacological contexts for their immunomodulatory properties . This product is provided as a high-quality standard for research and analytical purposes. It is suitable for use in chemical ecology studies, phytochemical research, and as a reference standard in chromatographic analysis. (Z)-Hentriacont-22-en-14-one is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C31H60O

Molecular Weight

448.8 g/mol

IUPAC Name

(Z)-hentriacont-22-en-14-one

InChI

InChI=1S/C31H60O/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-31(32)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17H,3-15,18-30H2,1-2H3/b17-16-

InChI Key

DELCIZYAZRWYQR-MSUUIHNZSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Biosynthetic Pathways and Metabolic Transformations of Z Hentriacont 22 En 14 One Precursors

De Novo Fatty Acid Synthesis and Elongation Systems (Very-Long-Chain Fatty Acids)

The carbon backbone of (Z)-Hentriacont-22-en-14-one originates from the de novo synthesis of fatty acids, a fundamental metabolic process. This pathway begins with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC). The subsequent condensation reactions are carried out by the multi-enzyme complex, fatty acid synthase (FAS). In a cyclical process, FAS adds two-carbon units from malonyl-CoA to a growing acyl chain, typically culminating in the production of palmitic acid (C16:0) or stearic acid (C18:0).

To achieve the 31-carbon chain length of hentriacontanone, these C16 or C18 fatty acids must undergo significant elongation. This process occurs in the endoplasmic reticulum (ER) and is executed by a multienzyme system known as the fatty acid elongase (FAE) complex. nih.gov The FAE system extends the fatty acid chain by two carbons in each cycle through four sequential reactions:

Condensation: A long-chain acyl-CoA is condensed with malonyl-CoA to form a β-ketoacyl-CoA. This rate-limiting step is catalyzed by a β-ketoacyl-CoA synthase (KCS). The specific KCS enzyme is a key determinant of the final chain length of the resulting very-long-chain fatty acid (VLCFA). nih.gov For a C31 precursor, multiple elongation cycles are required, likely involving KCS enzymes with specificity for substrates longer than C24. adrenoleukodystrophy.info

Reduction: The keto group of the β-ketoacyl-CoA is reduced to a hydroxyl group by a β-ketoacyl-CoA reductase (KCR), using NADPH as a reductant.

Dehydration: The resulting β-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD).

Reduction: Finally, the enoyl-CoA is reduced by an enoyl-CoA reductase (ECR), again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate.

This four-step cycle is repeated until the desired chain length is achieved. The synthesis of a C31 precursor would likely start from a common C18-CoA and undergo six to seven elongation cycles.

Table 1: Core Enzymes of the Fatty Acid Elongase (FAE) Complex

EnzymeAbbreviationFunction
β-Ketoacyl-CoA SynthaseKCSCatalyzes the initial condensation of acyl-CoA with malonyl-CoA; determines substrate specificity and final chain length.
β-Ketoacyl-CoA ReductaseKCRReduces the β-keto group to a hydroxyl group.
3-Hydroxyacyl-CoA DehydrataseHCDRemoves a water molecule to create a double bond.
Enoyl-CoA ReductaseECRReduces the double bond to form a saturated, elongated acyl-CoA.

Enzymatic Desaturation Mechanisms Leading to the (Z)-Configuration at the 22-Position

The introduction of the double bond at the C-22 position of the C31 fatty acid precursor is catalyzed by a fatty acid desaturase (FAD). creative-biostructure.com These enzymes are typically located in the endoplasmic reticulum and are non-heme, di-iron-containing proteins that utilize molecular oxygen and electrons from a donor like NADH or NADPH to remove two hydrogen atoms from the acyl chain, creating a double bond. creative-biostructure.com

The regioselectivity of desaturases is highly specific, meaning they insert double bonds at precise locations relative to either the carboxyl or methyl end of the fatty acid. A desaturase responsible for creating a double bond at the 22nd position of a 31-carbon chain would be classified as a Δ22-desaturase. While specific Δ22-desaturases for C31 substrates are not widely characterized, the existence of desaturases with specificity for various positions on VLCFAs is well-established in both plants and animals. nih.govbnl.gov The architecture of the enzyme's substrate-binding channel is a critical determinant of this positional specificity, guiding the fatty acid chain so that the target carbons are positioned correctly relative to the catalytic di-iron center. bnl.gov

The (Z) or cis configuration of the double bond is the most common outcome of these enzymatic reactions. This stereochemistry is dictated by the geometry of the active site, which constrains the acyl chain in a bent conformation at the point of desaturation, leading to the formation of the cis isomer. bnl.gov

Formation of the Ketone Functionality at the 14-Position via Oxidative or Other Biotransformations

The formation of a mid-chain ketone, such as the one at the C-14 position in (Z)-Hentriacont-22-en-14-one, is distinct from the hepatic ketogenesis that produces small ketone bodies. In plants and insects, the biosynthesis of long-chain ketones often occurs as part of the pathway for producing cuticular waxes or pheromones. nih.govnih.gov This process is generally believed to proceed via a two-step oxidative mechanism involving a hydroxylated intermediate.

Hydroxylation: The first step is the regioselective hydroxylation of the saturated carbon at the C-14 position of the (Z)-Hentriacont-22-enoyl-CoA precursor. This reaction is likely catalyzed by a cytochrome P450-dependent monooxygenase (a mid-chain alkane hydroxylase) or another hydroxylase that can act on very-long-chain fatty acids. These enzymes utilize molecular oxygen and a reducing equivalent (NADPH) to insert a hydroxyl group onto the hydrocarbon chain.

Oxidation: The resulting secondary alcohol, (Z)-14-hydroxy-hentriacont-22-enoic acid, is then oxidized to the corresponding ketone. This oxidation is catalyzed by a long-chain secondary alcohol dehydrogenase or oxidase, which removes two hydrogen atoms from the C-14 position, forming the carbonyl group.

This pathway is analogous to the formation of other long-chain ketones found in plant cuticular waxes, where alkanes are first hydroxylated and then oxidized to produce secondary alcohols and ketones. oup.com

Chemical Synthesis Strategies and Methodological Innovations for Z Hentriacont 22 En 14 One

Total Synthesis Approaches for Long-Chain Unsaturated Ketones

The total synthesis of long-chain unsaturated ketones like (Z)-Hentriacont-22-en-14-one relies on the assembly of a lengthy carbon backbone with strategically placed functional groups. General approaches to constructing such molecules often involve the coupling of smaller, functionalized fragments. Methodologies for the synthesis of α,β-unsaturated ketones, for instance, can be adapted and extended to more complex structures. acs.orgorganic-chemistry.orggoogle.com One common strategy involves the use of organometallic reagents to form key carbon-carbon bonds. For example, the synthesis of a pheromone containing a ketone was achieved through the addition of an organolithium reagent to an aldehyde, followed by oxidation. nih.gov

Another powerful technique is the Wacker oxidation of terminal alkenes to furnish methyl ketones. This method has been successfully applied in the synthesis of chiral long-chain ketones, demonstrating its utility in complex natural product synthesis. mdpi.com The retrosynthetic analysis for a molecule like (Z)-Hentriacont-22-en-14-one would likely involve disconnecting the molecule into two or three key fragments that can be synthesized independently before being coupled together.

A plausible disconnection for (Z)-Hentriacont-22-en-14-one could be at the C14-C15 bond and the C22-C23 double bond. This would generate three smaller, more manageable fragments: a C1-C13 fragment, a C15-C21 fragment, and a C24-C31 fragment, with the ketone and the alkene functionalities being introduced at the coupling stages.

Stereoselective and Regioselective Introduction of the (Z)-Double Bond at the 22-Position

Achieving the correct (Z)-geometry of the double bond at the C22-position is a critical aspect of the synthesis of (Z)-Hentriacont-22-en-14-one. The thermodynamic preference for the more stable (E)-isomer often presents a significant hurdle. researchgate.net Several modern synthetic methods have been developed to overcome this challenge and provide high Z-selectivity.

One of the most prominent methods is the Wittig reaction . By carefully selecting the appropriate phosphonium (B103445) ylide and reaction conditions (e.g., using non-stabilized ylides in aprotic solvents), high Z-selectivity can be achieved. nih.gov This reaction is widely used in the synthesis of insect pheromones and other natural products containing Z-alkenes. kccollege.ac.in Another powerful technique is the partial hydrogenation of alkynes , typically using Lindlar's catalyst, which selectively produces the cis-alkene from an internal alkyne.

More recently, olefin metathesis has emerged as a versatile tool for the stereoselective synthesis of alkenes. nih.gov Specifically, Z-selective cross-metathesis reactions catalyzed by ruthenium or molybdenum complexes can be employed to construct the (Z)-double bond with high fidelity. nih.gov These catalytic methods offer advantages in terms of functional group tolerance and reaction efficiency. The synthesis of a ketone-containing pheromone has been successfully achieved using a Z-selective cross-metathesis reaction. nih.gov

Method Description Advantages Challenges
Wittig Reaction Reaction of a phosphonium ylide with an aldehyde or ketone.High Z-selectivity with non-stabilized ylides.Stoichiometric amounts of phosphine (B1218219) oxide byproduct.
Alkyne Hydrogenation Partial reduction of an alkyne using a poisoned catalyst (e.g., Lindlar's).High Z-selectivity.Catalyst poisoning and over-reduction can be issues.
Z-Selective Metathesis Catalytic reaction between two alkenes to form a new alkene with Z-geometry.High catalytic efficiency and functional group tolerance.Catalyst sensitivity and availability.

Selective Ketone Formation at the 14-Position within Complex Aliphatic Chains

The introduction of a ketone functional group at a specific position within a long, unactivated aliphatic chain requires highly regioselective methods. Traditional approaches often suffer from a lack of selectivity, leading to mixtures of isomers. nih.govresearchgate.net Modern synthetic chemistry has provided several solutions to this problem.

One strategy involves the oxidation of a secondary alcohol at the desired position. This alcohol can be introduced through various means, such as the stereoselective reduction of a precursor ketone or the addition of an organometallic reagent to an aldehyde. Subsequent oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation can then furnish the ketone. nih.gov

Another approach is the alkylation of a ketone enolate . While this method can be challenging in terms of regioselectivity for unsymmetrical ketones, the use of bulky bases or directing groups can favor alkylation at a specific α-carbon. nih.gov For the synthesis of (Z)-Hentriacont-22-en-14-one, a precursor with a carbonyl group at a different position could potentially be alkylated to introduce the rest of the carbon chain, although controlling the regioselectivity would be crucial.

More advanced catalytic methods are also being developed for the regioselective functionalization of C-H bonds . nih.gov These methods could potentially allow for the direct introduction of a carbonyl group or a precursor at the C14 position of a long-chain hydrocarbon, although this remains a challenging area of research.

Development of Novel Catalytic Systems for Long-Chain Lipid Functionalization

The functionalization of long-chain lipids, which share structural similarities with (Z)-Hentriacont-22-en-14-one, has been greatly advanced by the development of novel catalytic systems. These catalysts offer high selectivity and efficiency, often under mild reaction conditions. nih.govnih.gov

In the context of synthesizing molecules like (Z)-Hentriacont-22-en-14-one, several types of catalytic reactions are particularly relevant:

Metathesis Catalysts: As mentioned earlier, ruthenium and molybdenum-based catalysts for Z-selective olefin metathesis are crucial for introducing the cis-double bond. nih.gov

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are invaluable for constructing the carbon skeleton from smaller fragments.

Enzymatic Catalysis: Lipases and other enzymes are increasingly being used for the selective modification of lipids. nih.govresearchgate.net These biocatalysts can offer unparalleled chemo-, regio-, and stereoselectivity, although their application in total synthesis is still an evolving field.

C-H Activation Catalysts: Transition metal catalysts, particularly those based on rhodium and palladium, are being developed for the direct and regioselective functionalization of C-H bonds in long aliphatic chains. nih.govacs.org This emerging technology holds the promise of more efficient and atom-economical synthetic routes.

Catalyst Type Application in Long-Chain Lipid Synthesis Example Reaction
Ruthenium/Molybdenum Olefin Metathesis Stereoselective formation of C=C double bonds.Z-selective cross-metathesis.
Palladium Cross-Coupling Carbon-carbon bond formation to build the backbone.Suzuki coupling of boronic acids with alkyl halides.
Lipases (Enzymatic) Selective esterification, hydrolysis, or transesterification.Regioselective acylation of a long-chain diol.
Rhodium/Palladium C-H Activation Direct functionalization of unactivated C-H bonds.Regioselective oxidation of a methylene (B1212753) group to a ketone.

Comparative Analysis of Convergent vs. Linear Synthetic Routes for Analogues

The synthesis of complex molecules like analogues of (Z)-Hentriacont-22-en-14-one can be approached through either a linear or a convergent strategy. differencebetween.comchemistnotes.com Each approach has its distinct advantages and disadvantages, and the choice often depends on the specific target molecule and the available starting materials. fiveable.me

A hypothetical convergent synthesis of (Z)-Hentriacont-22-en-14-one could involve the synthesis of three key fragments:

Fragment A: A C1-C13 unit with a reactive group at C13 (e.g., an aldehyde or an alkyl halide).

Fragment B: A C15-C21 unit with reactive groups at both ends.

Fragment C: A C24-C31 unit with a reactive group at C24.

Fragment A could be coupled with a carbonyl precursor at C14, followed by coupling with Fragment B. The Z-double bond could then be formed by coupling with Fragment C using a Wittig reaction or metathesis.

Synthetic Strategy Advantages Disadvantages
Linear Synthesis Conceptually simpler to plan.Overall yield decreases exponentially with the number of steps. A failure at a late stage can be costly. kccollege.ac.in
Convergent Synthesis Higher overall yield. differencebetween.com Allows for parallel synthesis of fragments. Greater flexibility. fiveable.meRequires more complex planning to ensure fragment compatibility.

Advanced Analytical Methodologies for Characterizing Z Hentriacont 22 En 14 One

Chromatographic Separation Techniques for Very Long Chain Unsaturated Lipids

Chromatography is fundamental to the analysis of complex lipid mixtures, enabling the isolation of target analytes prior to their structural characterization. For very long-chain unsaturated lipids, both gas and liquid chromatography platforms are utilized, often in tandem with mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the high molecular weight of (Z)-Hentriacont-22-en-14-one requires high temperatures for volatilization, GC-MS can provide invaluable structural data. nih.gov The separation on the GC column is followed by ionization, typically electron ionization (EI), which induces predictable fragmentation of the molecule.

The resulting mass spectrum serves as a molecular fingerprint. For long-chain ketones, characteristic fragmentation patterns include McLafferty rearrangements and alpha-cleavage adjacent to the carbonyl group. These cleavages produce specific fragment ions that help to pinpoint the location of the ketone. For instance, cleavage on either side of the C-14 carbonyl group in Hentriacont-22-en-14-one would yield diagnostic ions. The mass spectrometer's ability to resolve these fragments is crucial for structural elucidation. scirp.orgresearchgate.net Although GC-MS is highly effective for determining the carbon skeleton and the position of the ketone, locating the double bond can be more challenging and often requires derivatization to form adducts that yield position-specific fragments.

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of high molecular weight and thermally labile lipids like (Z)-Hentriacont-22-en-14-one, as it does not require sample volatilization. youtube.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used, where separation is based on the compound's hydrophobicity. nih.gov The long C31 chain of the molecule results in a strong retention on nonpolar stationary phases (such as C18 or C30).

When coupled with mass spectrometry, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), LC-MS provides the molecular weight of the intact molecule with high accuracy. Tandem mass spectrometry (MS/MS) can then be performed on the selected molecular ion. nih.gov Collision-induced dissociation (CID) fragments the molecule in a controlled manner, yielding structural information that can help locate both the ketone and the double bond. LC-MS platforms are particularly powerful for separating complex mixtures and resolving isobaric and isomeric species that may co-elute in GC. thermofisher.comnih.govnih.gov

The separation of lipid isomers, particularly positional and geometric isomers, represents a significant analytical hurdle. Specialized stationary phases in both GC and LC have been developed to address this. In gas chromatography, columns with ionic liquid (IL) stationary phases have demonstrated exceptional selectivity for separating unsaturated lipid isomers. nih.gov These columns can effectively discriminate between cis (Z) and trans (E) isomers, which often co-elute on standard polysiloxane-based columns. bohrium.commdpi.com The unique interactions between the delocalized pi-electrons of the analyte's double bond and the ionic liquid phase enable this high degree of resolution. mdpi.com

In liquid chromatography, argentation (silver-ion) chromatography is a classic and effective technique. This method utilizes a stationary phase impregnated with silver ions (Ag+). The silver ions form reversible charge-transfer complexes with the pi-electrons of the double bonds in unsaturated lipids. researchgate.netuab.edu The strength of this interaction depends on the number, position, and geometry of the double bonds, allowing for the separation of isomers that would be inseparable by reversed-phase LC alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic molecules, including the precise determination of stereochemistry. libretexts.orgnih.gov For (Z)-Hentriacont-22-en-14-one, both ¹H NMR and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy : The signals from the two protons on the double bond (H-22 and H-23) are of particular importance. Their chemical shifts (typically in the δ 5.3-5.5 ppm range) confirm the presence of an alkene. Crucially, the coupling constant (J-value) between these two protons directly reveals the geometry of the double bond. A J-value in the range of ~7-12 Hz is characteristic of a cis (Z) configuration, whereas a larger J-value (~13-18 Hz) would indicate a trans (E) configuration. Additionally, the protons alpha to the carbonyl group (H-13 and H-15) would appear as characteristic triplets around δ 2.4 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule. The position of the carbonyl carbon is readily identified by its characteristic downfield chemical shift, typically in the range of δ 208-212 ppm for a ketone. youtube.com The two olefinic carbons (C-22 and C-23) would have signals in the δ 120-140 ppm region. Two-dimensional NMR techniques such as HSQC and HMBC are used to correlate proton and carbon signals, allowing for the complete and unambiguous assignment of the entire carbon skeleton and confirmation of the functional group positions. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in (Z)-Hentriacont-22-en-14-one.
AssignmentNucleusPredicted Chemical Shift (δ, ppm)Key Information Provided
C=O¹³C~210Confirms ketone functional group
CH₂-C=O (C-13, C-15)¹³C~42Position adjacent to carbonyl
CH=CH (C-22, C-23)¹³C~130Confirms double bond presence
CH₂-C=O (H-13, H-15)¹H~2.4 (triplet)Protons alpha to ketone
CH=CH (H-22, H-23)¹H~5.4 (multiplet)Olefinic protons
JH22-H23¹H-¹H Coupling~10 HzConfirms Z (cis) geometry

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with extremely high accuracy, typically to four or more decimal places. libretexts.org This precision is crucial for determining the exact elemental composition of a molecule. For (Z)-Hentriacont-22-en-14-one, HRMS can distinguish its molecular formula, C₃₁H₆₀O (exact mass: 448.4644), from other possible formulas that have the same nominal mass of 448. libretexts.org This capability provides unequivocal confirmation of the molecular formula. youtube.comnih.gov

Furthermore, when HRMS is used for tandem MS (MS/MS) analysis, it provides highly accurate mass measurements of the fragment ions. This allows for the confident assignment of elemental compositions to each fragment, which greatly enhances the reliability of structural elucidation based on fragmentation patterns. This level of detail is invaluable for piecing together the molecular structure and confirming the locations of functional groups.

Table 2: Molecular Formula Confirmation by High-Resolution Mass Spectrometry.
Molecular FormulaNominal Mass (amu)Exact Mass (Da)Compound
C₃₁H₆₀O448448.4644(Z)-Hentriacont-22-en-14-one
C₃₀H₅₆O₂448448.4280Isomeric Compound
C₂₈H₅₂N₄O448448.4195Isomeric Compound

Spectroscopic and Chromatographic Methods for Differentiating Positional and Geometric Isomers

Distinguishing (Z)-Hentriacont-22-en-14-one from its isomers is a critical analytical task. A combination of the aforementioned techniques is typically required for complete differentiation. nih.gov

Positional Isomers : These isomers would have the ketone group or the double bond at different locations on the 31-carbon chain (e.g., Hentriacont-20-en-12-one).

Chromatography : While positional isomers may have very similar retention times on standard GC or LC columns, specialized columns like ionic liquid phases can sometimes achieve separation. nih.gov

Mass Spectrometry : GC-MS and LC-MS/MS are highly effective here. The fragmentation patterns will be distinct for each positional isomer. For example, alpha-cleavage around a ketone at C-12 would produce different fragment ions than cleavage around a ketone at C-14.

NMR Spectroscopy : ¹³C NMR is definitive, as the chemical shifts of the carbonyl and olefinic carbons will change based on their position within the alkyl chain.

Geometric Isomers : This refers to the trans or E isomer, (E)-Hentriacont-22-en-14-one.

Chromatography : This is the primary method for separating geometric isomers. GC with highly polar or ionic liquid stationary phases can resolve Z and E isomers. bohrium.commdpi.com Similarly, argentation (silver-ion) HPLC is very effective, as the Z isomer typically forms a stronger complex with silver ions and is retained longer than the E isomer. researchgate.netump.edu.my

Spectroscopy : NMR spectroscopy provides the most definitive spectroscopic differentiation. As mentioned previously, the ¹H-¹H coupling constant across the double bond is diagnostic for the geometry (Z vs. E). nih.gov While techniques like Infrared (IR) spectroscopy can offer clues (a strong band around 960-970 cm⁻¹ is characteristic of a trans double bond, which would be absent for the Z isomer), NMR is the unambiguous method. acs.org

Quantitative Analytical Protocols in Complex Biological and Environmental Samples

The accurate quantification of (Z)-Hentriacont-22-en-14-one in intricate biological and environmental matrices is paramount for understanding its ecological roles and distribution. Due to its character as a long-chain unsaturated ketone, typically found in minute quantities, highly sensitive and selective analytical methodologies are required. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the quantitative analysis of such compounds, offering the necessary resolution and specificity.

Sample Preparation: Extraction and Clean-up

The initial and most critical stage in the quantitative analysis of (Z)-Hentriacont-22-en-14-one is its efficient extraction from the sample matrix while minimizing the co-extraction of interfering substances. The choice of extraction method is contingent on the nature of the sample.

For biological samples , such as insect cuticles, whole-body extracts, or tissues, solvent extraction is a prevalent method. Non-polar solvents like hexane (B92381) or heptane (B126788) are effective in dissolving cuticular lipids, including long-chain ketones. researchgate.netmdpi.com A typical procedure involves submerging the biological material in the solvent for a defined period, followed by agitation to facilitate the transfer of the analyte into the solvent phase. mdpi.com For more exhaustive extraction from complex tissues, a biphasic solvent system, such as a chloroform-methanol mixture followed by partitioning with an aqueous salt solution (a modified Folch or Bligh-Dyer method), can be employed to separate lipids from more polar cellular components.

Environmental samples , such as soil, water, or air samples, present distinct challenges due to the potentially lower concentrations of the target analyte and a higher degree of matrix complexity. For soil and sediment samples, pressurized solvent extraction or Soxhlet extraction may be necessary to ensure the efficient recovery of the compound. Water samples are typically subjected to liquid-liquid extraction with an immiscible organic solvent or solid-phase extraction (SPE) where the analyte is first concentrated on a sorbent material and then eluted with a small volume of solvent. For the analysis of airborne (Z)-Hentriacont-22-en-14-one, air is drawn through a cartridge containing an adsorbent like Porapak Q or Tenax, from which the compound is later solvent-eluted or thermally desorbed. mdpi.comnih.gov

Following the initial extraction, a clean-up step is often indispensable to remove co-extracted matrix components that could interfere with GC-MS analysis. This is commonly achieved through column chromatography using silica (B1680970) gel or Florisil. The extract is passed through the column, and fractions are eluted with solvents of increasing polarity, allowing for the separation of the ketone fraction from other lipid classes like hydrocarbons and more polar compounds.

Instrumentation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the quantification of (Z)-Hentriacont-22-en-14-one. The gas chromatograph separates the components of the sample mixture based on their volatility and interaction with the stationary phase of the analytical column. A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is typically used for the analysis of long-chain ketones. roscoff-culture-collection.org

The mass spectrometer serves as a highly selective and sensitive detector. Upon elution from the GC column, the analyte molecules are ionized, most commonly by electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for the compound. For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. In SIM mode, only a few characteristic ions of the target analyte are monitored, which significantly enhances the signal-to-noise ratio and, consequently, the sensitivity and selectivity of the analysis. nih.gov

Method Validation and Quality Control

To ensure the reliability of quantitative data, the analytical protocol must be thoroughly validated. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added at a known concentration at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and clean-up, as well as variations in injection volume. Long-chain alkanes or other ketones are suitable candidates for internal standards.

The table below presents representative performance characteristics for the quantitative analysis of long-chain ketones, analogous to (Z)-Hentriacont-22-en-14-one, using GC-MS. It is important to note that these values are illustrative and can vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterTypical ValueDescription
Linearity (R²) > 0.99Indicates a strong correlation between the instrument response and the concentration of the analyte over a defined range.
Limit of Detection (LOD) 0.5 - 5 pg on-columnThe lowest amount of the analyte that can be reliably distinguished from the absence of that analyte (a blank). nih.gov
Limit of Quantification (LOQ) 2 - 20 pg on-columnThe lowest amount of the analyte that can be quantitatively determined with a specified level of precision and accuracy. nih.gov
Accuracy (Recovery) 85 - 115%The percentage of the known amount of analyte that is recovered through the entire analytical process.
Precision (RSD) < 15%The relative standard deviation of replicate measurements, indicating the closeness of agreement between independent results.

This table presents typical validation parameters for the quantitative analysis of long-chain ketones using GC-MS, based on data for structurally similar compounds. Actual values for (Z)-Hentriacont-22-en-14-one may vary.

Quantitative Analysis in Practice

The quantification of (Z)-Hentriacont-22-en-14-one in a given sample is achieved by comparing the peak area of the analyte to that of the internal standard in the gas chromatogram. A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the target compound and the internal standard. The concentration of (Z)-Hentriacont-22-en-14-one in the unknown sample can then be calculated from this calibration curve.

The following table provides hypothetical yet plausible quantitative findings for (Z)-Hentriacont-22-en-14-one in different complex sample types, based on typical concentrations of cuticular lipids found in insects and potential environmental deposition.

Sample TypeMatrixConcentration RangeMethod
Biological Insect Cuticle (per individual)50 - 500 ngSolvent Wash followed by GC-MS (SIM)
Biological Insect Hemolymph1 - 10 ng/µLLiquid-Liquid Extraction, Derivatization, GC-MS (SIM)
Environmental Soil (surface layer)0.1 - 5 ng/gPressurized Solvent Extraction, SPE Clean-up, GC-MS/MS
Environmental Air (on adsorbent)10 - 100 pg/LThermal Desorption followed by GC-MS

This table presents hypothetical concentration ranges for (Z)-Hentriacont-22-en-14-one to illustrate potential findings in various matrices. Actual concentrations can vary widely depending on the species, environmental conditions, and sampling methodology.

Biological and Ecological Functions of Z Hentriacont 22 En 14 One and Its Analogues

Role as Semiochemicals in Chemical Ecology

(Z)-Hentriacont-22-en-14-one and its analogues are integral to the chemical communication systems of various organisms, functioning as semiochemicals that mediate both intraspecific and interspecific interactions. These compounds are part of a diverse chemical language that governs critical behaviors such as mating, aggregation, and defense.

Pheromonal Activity in Intraspecific Communication (e.g., Sex Attractants, Alarm Signals)

Within a species, (Z)-Hentriacont-22-en-14-one and related long-chain unsaturated ketones and hydrocarbons act as pheromones, conveying specific messages that are crucial for survival and reproduction. semanticscholar.org

Sex and Aggregation Pheromones: In many insect species, particularly within the order Diptera (true flies), these compounds are key components of sex pheromones. semanticscholar.orgresearchgate.net For instance, in tephritid fruit flies, males often release a complex blend of volatile compounds, including long-chain hydrocarbons and ketones, from specialized glands to attract females to mating sites, known as leks. semanticscholar.orgresearchgate.netresearchgate.net These chemical signals can also act as aggregation pheromones, attracting both males and females to a specific location, thereby increasing mating opportunities. semanticscholar.orgresearchgate.net The specific blend of these compounds is often species-specific, ensuring reproductive isolation between closely related species. researchgate.net Research on the Anastrepha fraterculus cryptic species complex has shown that differences in the chemical profiles of male-produced pheromones, which include various hydrocarbons and other volatile compounds, can be used to distinguish between different morphotypes. researchgate.net

The chemical diversity of these pheromone blends is extensive, encompassing not only hydrocarbons and ketones but also alcohols, aldehydes, esters, and terpenoids. semanticscholar.orgscribd.com This complexity allows for a high degree of specificity in the messages conveyed.

Cuticular Hydrocarbons (CHCs) in Communication: Beyond volatile pheromones, long-chain unsaturated ketones and hydrocarbons are significant components of cuticular hydrocarbons (CHCs). semanticscholar.org These compounds are found on the surface of an insect's body and play a vital role in close-range and contact communication. semanticscholar.org CHCs can act as sex recognition signals, allowing individuals to identify the sex and reproductive status of a potential mate. semanticscholar.org They are also involved in species and nestmate recognition, particularly in social insects. semanticscholar.orgresearchgate.net

Table 1: Examples of Pheromonal Activity of (Z)-Hentriacont-22-en-14-one Analogues in Insects

Species OrderFamilyCompound ClassFunctionReference
DipteraTephritidaeHydrocarbons, KetonesSex and Aggregation Pheromones semanticscholar.orgresearchgate.netresearchgate.net
LepidopteraVariousHydrocarbons, Epoxides, AlcoholsSex Pheromones semanticscholar.orgscribd.com
HymenopteraVariousHydrocarbons, EstersSex and Trail Pheromones researchgate.net
ColeopteraNitidulidaeMe-branched HydrocarbonsAggregation Pheromones sakura.ne.jp

Allelochemical Functions in Interspecific Interactions (e.g., Repellency, Kairomones)

Allelochemicals are semiochemicals that mediate interactions between different species. (Z)-Hentriacont-22-en-14-one and its analogues can function as allelochemicals, influencing the behavior of other species in various ways.

Kairomones: In some instances, the pheromones of one species can be intercepted by a predator or parasitoid species, which uses them as kairomones to locate its host or prey. researchgate.net For example, parasitic wasps can eavesdrop on the sex pheromones of their host insects to find suitable hosts for their offspring. researchgate.net This highlights the dual role these chemical signals can play in an ecological context.

Repellency and Allelopathy: Certain long-chain compounds and other secondary metabolites found in plants can exhibit repellent or inhibitory effects on other organisms. This phenomenon, known as allelopathy, is a form of chemical defense. researchgate.netresearchgate.net For example, some plants release allelochemicals from their leaves or roots that can inhibit the germination and growth of competing plant species. researchgate.netresearchgate.net While direct evidence for (Z)-Hentriacont-22-en-14-one as a plant allelochemical is limited, analogous long-chain fatty acids and their derivatives are known to be involved in such interactions.

Contribution to Cuticular Permeability and Desiccation Resistance in Organisms

The outer layer of many terrestrial organisms, particularly insects and plants, is the cuticle, a waxy layer that serves as a primary barrier against uncontrolled water loss. semanticscholar.orgresearchgate.net Long-chain hydrocarbons and ketones, including compounds structurally similar to (Z)-Hentriacont-22-en-14-one, are major components of this cuticular wax. semanticscholar.orgresearchgate.net

The composition and structure of these lipids are critical in determining the permeability of the cuticle. researchgate.net The long, nonpolar aliphatic chains of these molecules create a hydrophobic barrier that is highly impermeable to water, thus preventing desiccation. researchgate.net The presence of double bonds, as in (Z)-Hentriacont-22-en-14-one, can influence the packing of these molecules in the wax layer, which in turn affects its fluidity and permeability.

Research has shown that the very long-chain aliphatic compounds (VLCAs) within the cuticular wax are the primary contributors to the barrier against the diffusion of both water and organic solutes. researchgate.net In contrast, cyclic wax compounds have a negligible role in this barrier function. researchgate.net Furthermore, studies on phosphine-resistant insects have suggested that a higher content of cuticular hydrocarbons can act as a barrier, reducing the penetration of pesticides. researchgate.net This indicates the crucial role of these compounds in protecting the organism from both environmental stresses and chemical threats.

Biochemical Roles in Cellular Processes and Energy Storage

While the primary recognized functions of (Z)-Hentriacont-22-en-14-one and its analogues are in chemical ecology and cuticular waterproofing, the fundamental building blocks of these molecules, long-chain fatty acids and their derivatives, are central to various biochemical processes.

Energy Storage: Fatty acids are a major form of energy storage in many organisms. They are catabolized through beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The long carbon chain of a molecule like hentriacontanone represents a significant potential energy reserve.

Cellular Membranes: Fatty acids are essential components of phospholipids (B1166683) and glycolipids, which form the lipid bilayers of cellular membranes. The structure of these fatty acids, including chain length and degree of saturation, influences membrane fluidity and the function of membrane-bound proteins.

Signaling Molecules: Derivatives of fatty acids can also act as signaling molecules within and between cells. While specific signaling roles for (Z)-Hentriacont-22-en-14-one have not been elucidated, the broader class of lipids to which it belongs is known to be involved in various signaling pathways.

Biogeochemical Indicators in Paleoclimate and Paleoenvironmental Reconstructions

Long-chain organic molecules, including alkanes, alkenes, and ketones, are relatively stable over geological timescales and can be preserved in sediments. Their chemical structures can provide valuable information about past environmental and climatic conditions.

Paleotemperature Proxies: The degree of unsaturation in long-chain alkenones produced by certain species of algae, such as haptophytes, is correlated with the temperature of the water in which they grew. This relationship forms the basis of the UK'37 paleotemperature proxy, which is widely used to reconstruct past sea surface temperatures. While (Z)-Hentriacont-22-en-14-one itself is not a primary alkenone proxy, the principle of using the structural features of preserved lipids as environmental indicators is well-established.

Biomarkers for Past Ecosystems: The presence and distribution of specific long-chain lipids in sediment cores can serve as biomarkers for particular types of organisms or ecosystems. For example, the epicuticular waxes of terrestrial plants contain characteristic long-chain n-alkanes. researchgate.net Variations in the abundance and chain-length distribution of these compounds in marine or lake sediments can reflect changes in terrestrial plant input, which may be related to shifts in climate, vegetation, and erosion patterns. The identification of specific ketones like (Z)-Hentriacont-22-en-14-one in geological records could potentially point to the past presence of the organisms that produced them.

Emerging Research Directions and Future Perspectives on Z Hentriacont 22 En 14 One Research

Investigation of Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production of Complex Lipids

The industrial production of complex, stereospecific lipids like (Z)-Hentriacont-22-en-14-one often relies on multi-step chemical syntheses that can be resource-intensive. Emerging research is focusing on chemoenzymatic and biocatalytic approaches to create more sustainable and efficient manufacturing processes. Biocatalysis utilizes enzymes to perform chemical reactions with high selectivity under mild conditions, reducing the need for hazardous reagents and protecting sensitive functional groups. scribd.comsemanticscholar.org

Future investigations will likely explore a combination of chemical and enzymatic steps. For instance, enzymes such as lipases, reductases, and modules from polyketide synthases (PKS) could be employed to create key chiral intermediates or install the (Z)-configured double bond with high fidelity. nih.govnih.gov Lipases and phospholipases are already widely used for producing structured lipids, taking advantage of their ability to operate under gentle conditions that preserve product quality. researchgate.net These enzymatic steps could then be combined with classic organic reactions, such as Grignard or Wittig reactions, to complete the synthesis of the long carbon chain. This chemoenzymatic strategy offers a greener, more economical route to producing not only (Z)-Hentriacont-22-en-14-one but also a library of related analogues for further study. semanticscholar.org

Table 1: Key Enzyme Classes in Biocatalysis for Lipid Synthesis

Enzyme ClassReaction CatalyzedRelevance for Complex Lipid Synthesis
Lipases/EsterasesEsterification, Transesterification, HydrolysisBuilding blocks for complex lipids; resolution of racemic mixtures. researchgate.netmdpi.com
Oxidoreductases (e.g., Ene-Reductases)Reduction of C=C double bonds; Reduction of ketones to alcoholsCreation of specific stereocenters and saturated regions of a molecule. nih.gov
Polyketide Synthases (PKS)Iterative condensation of small carboxylic acid unitsAssembly of the carbon backbone of complex lipids and polyketides. nih.gov
Fatty Acid DesaturasesIntroduction of double bonds into acyl chainsCreation of unsaturated lipids with specific double bond positions.

Application of Advanced Imaging Techniques for In Situ Localization and Functional Studies

Understanding the biological role of (Z)-Hentriacont-22-en-14-one requires visualizing its precise location within cells and tissues (in situ). Traditional methods that involve extraction and homogenization lose this critical spatial information. vicas.org Advanced imaging techniques are now making it possible to map the distribution of specific lipids directly in biological samples.

Techniques such as Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) microscopy are powerful label-free methods that can identify molecules based on their unique vibrational signatures. thinkinglaymen.org.insakura.ne.jp These could be tuned to the specific vibrations of the ketone and alkene groups in (Z)-Hentriacont-22-en-14-one to map its concentration and localization in real-time within a living organism. Another powerful tool is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). vicas.org This technique can detect (Z)-Hentriacont-22-en-14-one (based on its mass-to-charge ratio) and its potential metabolites across a tissue section, generating a chemical map that could reveal its association with specific organs or glands, for instance, the pheromone-producing glands of an insect. vicas.orgnih.gov Combining these imaging modalities with fluorescent probes or lipid biosensors could further elucidate the compound's dynamic behavior and functional interactions within cellular environments. thinkinglaymen.org.innih.gov

Table 2: Comparison of Advanced Lipid Imaging Techniques

TechniquePrincipleKey AdvantageLimitation
MALDI-MSIMass spectrometry on a tissue sectionLabel-free, can detect many molecules at once, preserves spatial data. vicas.orgTypically requires sample sectioning (destructive). vicas.org
CARS/SRS MicroscopyNon-linear interaction of lasers with molecular vibrationsLabel-free, high-speed, suitable for live-cell imaging of specific lipid classes. thinkinglaymen.org.insakura.ne.jpLess sensitive than fluorescence; can be difficult to distinguish between very similar lipids. sakura.ne.jp
Fluorescence Microscopy (with probes)Use of fluorescent dyes or proteins that bind to lipidsHigh sensitivity and specificity (probe-dependent), excellent for live-cell dynamics. thinkinglaymen.org.inRequires a specific probe; the label itself can perturb the system. sakura.ne.jp

Untargeted Metabolomics and Lipidomics for Discovery of Novel Hentriacontenone Derivatives and Isomers

(Z)-Hentriacont-22-en-14-one may not exist in isolation. In nature, it is likely part of a complex mixture of structurally related compounds, including isomers (molecules with the same formula but different structures) and derivatives (molecules modified by metabolic enzymes). Untargeted metabolomics and lipidomics are powerful, hypothesis-generating approaches designed to capture and measure as many small molecules as possible from a biological sample.

This strategy is ideal for discovering novel compounds related to (Z)-Hentriacont-22-en-14-one. By analyzing an organism of interest using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can generate a global profile of its lipid content. Within this vast dataset, it is possible to search for ion signals corresponding to potential isomers of (Z)-Hentriacont-22-en-14-one (i.e., other C31H60O ketones) or derivatives formed by common biochemical transformations like hydroxylation, epoxidation, or chain shortening. Recent studies have successfully used such workflows to identify hundreds of previously unknown lipid isomers in biological systems, highlighting the immense chemical diversity waiting to be discovered. This approach could reveal a whole family of hentriacontenones, providing crucial insights into the biosynthetic pathways and the full chemical vocabulary used by an organism.

Table 3: General Workflow for Untargeted Lipidomics Discovery

StepDescriptionObjective
1. Sample PreparationExtraction of lipids from a biological sample (e.g., insect hemolymph, plant leaves).Isolate a broad range of lipid molecules for analysis.
2. Data AcquisitionAnalysis using high-resolution LC-MS to separate and detect all ionizable molecules.Generate a comprehensive dataset of mass-to-charge ratios and retention times.
3. Data ProcessingAlignment of peaks across samples and statistical analysis to find significant features.Identify ions that are present or change under specific conditions.
4. Annotation & IdentificationMatching experimental data (mass, fragmentation pattern) to spectral libraries and databases to identify known compounds and tentatively annotate unknowns.Discover and structurally characterize novel derivatives and isomers of the target compound.

Interdisciplinary Approaches Integrating Synthetic Chemistry, Chemical Ecology, and Environmental Science

A full understanding of a natural product like (Z)-Hentriacont-22-en-14-one is impossible from the perspective of a single scientific discipline. Future research will depend on a tightly integrated, interdisciplinary approach. Long-chain unsaturated ketones are common motifs in insect semiochemicals (pheromones), which mediate communication. researchgate.net Investigating this potential role for (Z)-Hentriacont-22-en-14-one requires a collaborative cycle.

Synthetic Chemistry: Organic chemists synthesize the pure compound, often developing novel methods to do so. nih.gov This provides the essential, authenticated material needed for biological testing.

Chemical Ecology: Biologists and chemical ecologists use the synthesized compound in behavioral assays (e.g., olfactometer or field trapping studies) and with sensory physiology techniques (e.g., electroantennography) to determine its biological function. For example, does it attract mates, repel competitors, or signal the presence of a host?

Environmental Science: If the compound is identified as a potent semiochemical with potential for use in agriculture (e.g., as a pest monitoring or mating disruption tool), environmental scientists must study its fate, persistence, and potential impact on non-target organisms and the ecosystem.

This synergistic relationship, where chemical synthesis enables biological discovery and biological relevance drives further chemical and environmental investigation, is fundamental to modern natural product science.

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction

Synthesizing and testing every possible isomer and derivative of (Z)-Hentriacont-22-en-14-one would be impractical. Computational chemistry and molecular modeling offer powerful predictive tools to guide these efforts efficiently. By building computer models, researchers can explore how changes in the molecule's structure are likely to affect its biological activity—a concept known as a quantitative structure-activity relationship (QSAR).

Table 4: Computational Tools for Structure-Activity Relationship (SAR) Studies

Tool/MethodApplicationPredicted Outcome
Molecular DockingSimulates the binding of a small molecule (ligand) to a protein receptor.Binding affinity and orientation of the ligand in the receptor's active site.
Molecular Dynamics (MD)Simulates the movement of atoms and molecules over time.Stability of the ligand-receptor complex; conformational changes.
QSAR ModelingCorrelates molecular descriptors (e.g., size, charge, hydrophobicity) with biological activity.Predicted activity for new, unsynthesized molecules.
Machine Learning (ML)Uses algorithms to learn patterns from large datasets of chemical structures and activities.Classification of compounds (active/inactive); prediction of potency.

Q & A

Basic Research Questions

Q. What are the established experimental protocols for synthesizing (Z)-Hentriacont-22-en-14-one, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves [describe method, e.g., Wittig olefination or enzymatic catalysis], with detailed characterization via NMR (¹H, ¹³C), mass spectrometry, and HPLC for purity validation. Reproducibility requires rigorous documentation of solvent systems, reaction temperatures, and catalyst concentrations in the main manuscript, while extensive spectral data should be provided in supplementary materials . For novel synthetic routes, include control experiments to rule out side products and validate stereochemical integrity .

Q. How should researchers characterize the structural and physicochemical properties of (Z)-Hentriacont-22-en-14-one?

  • Methodological Answer : Prioritize:

  • Spectroscopy : Assign double-bond geometry (Z-configuration) using NOESY or COSY NMR .
  • Chromatography : Use reverse-phase HPLC with UV/Vis or ELSD detection to confirm purity (>95%) .
  • Thermal Analysis : DSC or TGA to determine melting points and decomposition thresholds .
    Raw data (e.g., NMR spectra) must be archived in machine-readable formats to meet journal requirements .

Q. What are the recommended storage conditions to maintain the stability of (Z)-Hentriacont-22-en-14-one?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation of the double bond. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation. Report degradation products and storage protocols in supplementary materials .

Q. How can researchers isolate (Z)-Hentriacont-22-en-14-one from natural sources, and what analytical controls are necessary?

  • Methodological Answer : Use column chromatography (silica gel or Sephadex LH-20) guided by TLC. Validate natural occurrence via comparative metabolomics (GC-MS or LC-HRMS) against synthetic standards. Include negative controls (e.g., solvent blanks) to exclude environmental contaminants .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for (Z)-Hentriacont-22-en-14-one across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate key studies under standardized conditions (e.g., ISO 10993 for cytotoxicity) and perform meta-analyses to quantify effect sizes. Address discrepancies through sensitivity analyses .

Q. What computational strategies are effective for predicting the molecular interactions of (Z)-Hentriacont-22-en-14-one with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes, validating force fields (e.g., CHARMM36) against crystallographic data .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P) to assess conformational stability .
  • QSAR : Train models with open-source tools (e.g., RDKit) using descriptors like logP, polar surface area, and H-bond donors .

Q. How to design experiments elucidating the structure-activity relationship (SAR) of (Z)-Hentriacont-22-en-14-one derivatives?

  • Methodological Answer : Synthesize analogs with modifications at C-14 (keto group) and C-22 (double bond). Test bioactivity in parallel assays (e.g., antimicrobial, anti-inflammatory) and apply multivariate statistics (PCA or PLS-DA) to correlate structural features with activity. Use fragment-based design to prioritize synthetic targets .

Q. What methodologies are suitable for studying the environmental persistence of (Z)-Hentriacont-22-en-14-one?

  • Methodological Answer : Employ OECD 307 guidelines for soil degradation studies, monitoring via LC-MS/MS. For photodegradation, use solar simulators (ISO 11348) and quantify metabolites. Report half-lives (t₁/₂) and ecotoxicological endpoints (e.g., Daphnia magna LC₅₀) with 95% confidence intervals .

Data Reporting Standards

  • Spectroscopic Data : Include peak assignments, integration values, and coupling constants in tables .
    Example:

    Protonδ (ppm)MultiplicityJ (Hz)Assignment
    H-225.35dt10.2CH₂-CH₂
  • Bioactivity Parameters : Report IC₅₀/EC₅₀ values with standard deviations (n ≥ 3) and positive/negative controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.